6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through the direct reaction of salicylic acids with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzo[d][1,3]dioxin-4-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzo[d][1,3]dioxin-4-one derivatives.
Scientific Research Applications
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one: Lacks the methoxy group at the 6th position.
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a bromine atom instead of a methoxy group at the 6th position.
6-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group at the 6th position.
Uniqueness
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
82944-21-6 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9-5-4-7(13-3)6-8(9)10(12)15-11/h4-6H,1-3H3 |
InChI Key |
FPXYFNJIMKQVID-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
82944-21-6 | |
Synonyms |
2,2-dimethyl-4-oxo-6-methoxybenzo-1,3-dioxin DOMBD |
Origin of Product |
United States |
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